molecular formula C19H21O3P B8667024 Diethyl (9-Anthrylmethyl)phosphonate CAS No. 60949-15-7

Diethyl (9-Anthrylmethyl)phosphonate

Cat. No. B8667024
M. Wt: 328.3 g/mol
InChI Key: KCLPHLKDXLHASP-UHFFFAOYSA-N
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Patent
US04091208

Procedure details

After a mixture of 28.5g of 9-chloromethylanthracene and 62.3g of triethyl phosphite was heated at a temperature of 140° C for 2 hours with stirring, the mixture was cooled to a room temperature to obtain light yellowish needle-like crystalline product. The crystalline product was filtered off and washed with petroleum ether, and then dried. A crude product was obtained in a yield of 34.4g (83.8%). A pure crystalline product of diethyl 9-anthrylmethylphosphonate (m.p. 103.5° C - 104° C) was obtained by the recrystallization of the crude product from n-hexane in a yield of 31.2g.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Quantity
62.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.[P:17]([O:24]CC)([O:21][CH2:22][CH3:23])[O:18][CH2:19][CH3:20]>CCCCCC>[CH:5]1[C:4]2[C:9](=[CH:10][C:11]3[C:16]([C:3]=2[CH2:2][P:17](=[O:24])([O:21][CH2:22][CH3:23])[O:18][CH2:19][CH3:20])=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
28.5 g
Type
reactant
Smiles
ClCC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
62.3 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to a room temperature
CUSTOM
Type
CUSTOM
Details
to obtain light yellowish needle-like crystalline product
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered off
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
A crude product was obtained in a yield of 34.4g (83.8%)

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)CP(OCC)(OCC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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